molecular formula C17H17N3O2 B250704 2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No.: B250704
M. Wt: 295.34 g/mol
InChI Key: VLQJZXMBAXOOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor that targets the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidity. TRPV1 is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and inflammation.

Mechanism of Action

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a competitive inhibitor of TRPV1. It binds to the channel pore and prevents the influx of calcium ions, which are necessary for the activation of TRPV1. By inhibiting TRPV1, this compound reduces pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and inflammation in animal models. It has also been shown to reduce bladder hyperactivity and improve bladder function in animal models. This compound has a high affinity for TRPV1 and is selective for this ion channel, with minimal off-target effects.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a potent and selective inhibitor of TRPV1, making it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.

Future Directions

There are several potential future directions for the study of 2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide and its applications in pain management and inflammation. One area of focus is the development of more potent and selective TRPV1 inhibitors. Another area of focus is the study of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of this compound in the treatment of bladder disorders warrants further investigation.

Synthesis Methods

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can be synthesized through a multi-step process that involves the coupling of 3-(1,3-oxazol-2-yl)aniline with 2-bromo-4,6-dimethylphenylpropanoic acid, followed by reduction and amidation. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied for its potential therapeutic applications in pain management and inflammation. TRPV1 is known to play a crucial role in the development of chronic pain and inflammation. This compound has been shown to inhibit TRPV1-mediated calcium influx and reduce pain and inflammation in animal models. This compound has also been studied for its potential application in the treatment of bladder disorders, as TRPV1 is expressed in bladder sensory neurons and plays a role in bladder function.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2,2-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-7-4-6-11(10-12)15-20-14-13(22-15)8-5-9-18-14/h4-10H,1-3H3,(H,19,21)

InChI Key

VLQJZXMBAXOOIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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